![molecular formula C15H10Cl2N4O B14340316 4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 104629-51-8](/img/structure/B14340316.png)
4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic azo compound known for its vibrant color and potential applications in various fields. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in dyes, pigments, and as intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,5-dichloroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 2-phenyl-2,4-dihydro-3H-pyrazol-3-one under basic conditions to yield the desired azo compound .
Industrial Production Methods
Industrial production of azo compounds often involves large-scale batch or continuous processes. The key steps include precise control of temperature, pH, and reaction time to ensure high yield and purity. The use of automated systems and advanced monitoring techniques helps in optimizing the production process and minimizing waste.
化学反応の分析
Types of Reactions
4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: Formation of phenolic or quinonoid compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.
作用機序
The mechanism of action of 4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with biological molecules. The azo bond (N=N) can undergo reduction in vivo, leading to the formation of aromatic amines, which can interact with cellular components. These interactions may affect various molecular targets and pathways, including enzyme inhibition and disruption of cellular processes .
類似化合物との比較
Similar Compounds
4-[(E)-(2-Chlorophenyl)diazenyl]-1-naphthol: Another azo compound with similar structural features but different substituents.
Azo Violet: A well-known azo dye used as a pH indicator and in various industrial applications.
Uniqueness
4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of dichloro groups enhances its stability and reactivity, making it suitable for specialized applications in research and industry.
特性
CAS番号 |
104629-51-8 |
|---|---|
分子式 |
C15H10Cl2N4O |
分子量 |
333.2 g/mol |
IUPAC名 |
4-[(2,5-dichlorophenyl)diazenyl]-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C15H10Cl2N4O/c16-10-6-7-12(17)13(8-10)19-20-14-9-18-21(15(14)22)11-4-2-1-3-5-11/h1-9,14H |
InChIキー |
VTDCNJKLRNOMAL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C(C=N2)N=NC3=C(C=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene](/img/structure/B14340243.png)
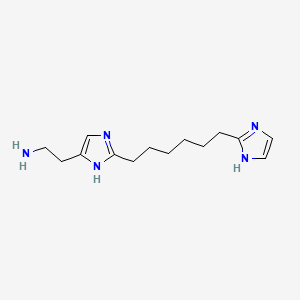
![1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene](/img/structure/B14340267.png)


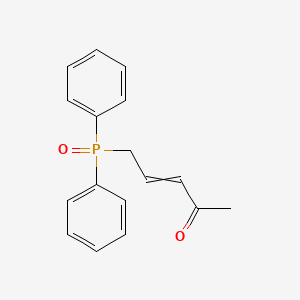
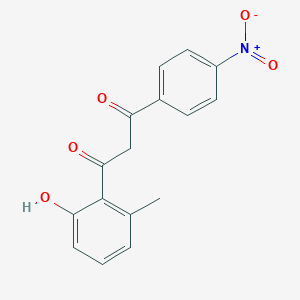

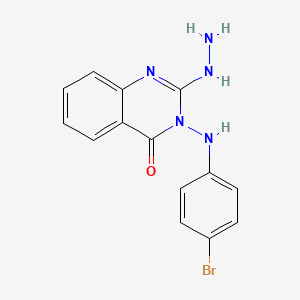
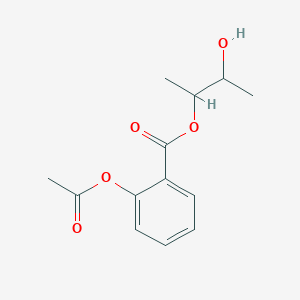


![1,1'-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)](/img/structure/B14340308.png)
